2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
Description
Overview of 2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
This compound stands as a heterocyclic compound of considerable interest within the dihydropyrimidinone class of organic molecules. This compound features a distinctive molecular architecture characterized by a six-membered heterocyclic ring containing two nitrogen atoms, with specific substitution patterns that confer unique chemical and physical properties. The molecular formula C₁₁H₁₁N₃O indicates the presence of eleven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 201.23 atomic mass units.
The structural framework of this compound incorporates a para-aminophenyl group at the 2-position and a methyl substituent at the 6-position of the dihydropyrimidinone core. The amino group positioned on the phenyl ring provides a site for potential hydrogen bonding interactions and further chemical modifications, while the methyl group contributes to the overall lipophilicity and steric properties of the molecule. The dihydropyrimidinone core itself represents a partially saturated pyrimidine ring system that maintains aromaticity in specific regions while allowing for conformational flexibility.
Chemical identification of this compound is established through various analytical parameters including the Chemical Abstracts Service registry number 1210370-42-5 and the International Union of Pure and Applied Chemistry name 2-(4-aminophenyl)-4-methyl-1H-pyrimidin-6-one. The simplified molecular-input line-entry system representation CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)N provides a clear depiction of the connectivity and bonding patterns within the molecule. These structural features collectively contribute to the compound's classification within the broader category of heterocyclic organic compounds with potential biological and synthetic utility.
The compound's physical appearance is typically described as a powder form, suitable for various synthetic applications and analytical investigations. Storage requirements generally specify room temperature conditions, indicating reasonable stability under standard laboratory conditions. The presence of multiple functional groups within the molecular structure suggests potential for diverse chemical reactivity patterns and intermolecular interactions that influence both synthetic accessibility and potential applications.
Historical Context and Discovery of Dihydropyrimidinone Derivatives
The discovery and development of dihydropyrimidinone derivatives trace their origins to the pioneering work of Italian chemist Pietro Biginelli in the late nineteenth century. Pietro Giacomo Biginelli, born in 1860 in Palazzolo Vercellese, conducted his fundamental research at the University of Florence under the guidance of Hugo Schiff. Building upon earlier observations by Schiff and Behrend, Biginelli investigated the condensation reactions involving ethyl acetoacetate, urea, and aldehydes under acidic conditions.
The initial breakthrough occurred in 1891 when Biginelli reported the successful synthesis of 3,4-dihydropyrimidin-2(1H)-ones through a three-component reaction. This multicomponent approach involved heating urea, salicylaldehyde, and ethyl acetoacetate at reflux in absolute ethanol for two hours, resulting in the formation of a crystalline precipitate. Elemental analysis of the product demonstrated the dehydrative incorporation of all atoms from the reactants into the final heterocyclic structure, establishing the fundamental reaction pathway that would later bear Biginelli's name.
The historical significance of this discovery extends beyond the initial synthetic achievement to encompass the broader implications for heterocyclic chemistry and pharmaceutical development. Although the first one-pot synthesis of dihydropyrimidinones had been reported more than one hundred years ago, the fascinating achievements in dihydropyrimidinone-based pharmacology during the past century promoted sustained interest in the pharmacological and related studies of this scaffold. The reaction methodology established by Biginelli provided a foundation for the development of numerous derivatives with diverse biological activities and synthetic applications.
During the early decades following Biginelli's discovery, condensation reactions of ureas were considered traditional approaches, and the reaction initially faded into relative obscurity. However, renewed interest emerged as researchers recognized the pharmaceutical potential of dihydropyrimidinone derivatives, particularly their structural relationship to clinically important dihydropyrimidines. This revival led to extensive investigations of reaction mechanisms, catalyst systems, and synthetic modifications that continue to advance the field today.
The evolution of synthetic methodologies for dihydropyrimidinone preparation has encompassed various catalytic systems, solvent conditions, and heating methods. Modern approaches include microwave-assisted synthesis, solvent-free conditions, and the use of heterogeneous catalysts, all of which have improved the efficiency and environmental sustainability of dihydropyrimidinone synthesis. These developments reflect the continuing relevance of Biginelli's foundational work and its adaptation to contemporary synthetic chemistry practices.
Significance of Pyrimidinone Scaffolds in Heterocyclic Chemistry
Pyrimidinone scaffolds occupy a position of fundamental importance within heterocyclic chemistry due to their structural versatility, synthetic accessibility, and diverse applications across multiple scientific disciplines. The inherent properties of these compounds may be attributed to intermolecular interactions analogous to those that molecules establish with active sites in biological systems. This characteristic has positioned pyrimidinone derivatives as valuable building blocks for pharmaceutical development and materials science applications.
The structural features of pyrimidinone scaffolds bear resemblance to nitrogenous bases, the foundational building blocks of deoxyribonucleic acid and ribonucleic acid. This similarity manifests in the predisposition of pyrimidinones to form nitrogen-hydrogen to oxygen hydrogen bonds analogous to those observed in nucleotide base pairing. The formation of these hydrogen bonds has been observed in solution through nuclear magnetic resonance spectroscopy experiments and subsequently confirmed in crystalline solid-state structures.
Research investigations have demonstrated that pyrimidinone derivatives consistently exhibit robust hydrogen bonding patterns with average energies of approximately negative twenty-one and sixty-four kilocalories per mole, representing approximately nineteen percent of the total stabilization energy in supramolecular clusters. The predominant intermolecular interactions identified include nitrogen-hydrogen to oxygen bonds with average energies of negative sixteen and fifty-five kilocalories per mole, and carbon-hydrogen to oxygen interactions averaging negative six and forty-eight kilocalories per mole. These energetic considerations provide insight into the fundamental forces governing molecular recognition and self-assembly processes involving pyrimidinone scaffolds.
The persistence of hydrogen bonds in pyrimidinone systems remains largely independent of substituents at various positions on the heterocyclic core. This observation has significant implications for the design and development of new derivatives, as it suggests that the fundamental intermolecular interaction patterns are maintained across structural variations. Such consistency enables predictable approaches to molecular engineering and the rational design of compounds with specific properties.
Synthetic methodologies for pyrimidinone scaffold construction have evolved to encompass diverse approaches including classical condensation reactions, microwave-assisted synthesis, and catalyst-free protocols. Recent developments emphasize green chemistry principles through the implementation of solvent-free conditions, recyclable catalysts, and environmentally benign reaction conditions. These advances reflect the growing importance of sustainable synthetic practices in heterocyclic chemistry while maintaining the efficiency and selectivity required for practical applications.
Scope and Objectives of the Research Article
The primary objective of this research article is to provide a comprehensive examination of this compound as a representative member of the dihydropyrimidinone family, with particular emphasis on its structural characteristics, synthetic accessibility, and chemical significance. This investigation aims to establish a detailed understanding of the compound's fundamental properties while contextualizing its importance within the broader framework of heterocyclic chemistry and pyrimidinone research.
The scope of this study encompasses several interconnected areas of investigation that collectively contribute to a holistic understanding of the target compound. Structural analysis forms a central component of the research, involving detailed examination of molecular geometry, electronic properties, and intermolecular interaction patterns that influence the compound's behavior in various chemical environments. This structural foundation provides the basis for understanding the relationships between molecular architecture and observed properties.
Synthetic methodology represents another crucial aspect of the investigation, with particular focus on the Biginelli reaction as the primary route for compound preparation. The research examines various synthetic approaches, catalyst systems, and reaction conditions that enable efficient access to the target compound while considering factors such as yield optimization, reaction time, and environmental sustainability. This synthetic perspective provides practical insights for researchers seeking to prepare related derivatives or scale up production processes.
Chemical characterization through spectroscopic and analytical techniques forms an integral part of the research objectives, ensuring accurate identification and purity assessment of the target compound. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry data provide complementary information about molecular structure and composition. These analytical approaches establish benchmark data for future comparative studies and enable quality control in synthetic applications.
The research also addresses the compound's position within the broader context of dihydropyrimidinone chemistry, examining structure-activity relationships and potential applications that emerge from the specific substitution pattern present in this compound. This comparative analysis helps identify unique features of the compound while highlighting commonalities with related derivatives that may suggest general principles governing dihydropyrimidinone behavior.
| Research Objective | Methodological Approach | Expected Outcome |
|---|---|---|
| Structural Characterization | Spectroscopic Analysis | Molecular Architecture Definition |
| Synthetic Optimization | Reaction Condition Screening | Improved Preparation Methods |
| Property Assessment | Physical-Chemical Measurements | Fundamental Property Database |
| Comparative Analysis | Literature Review and Data Integration | Structure-Property Relationships |
Properties
IUPAC Name |
2-(4-aminophenyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-6-10(15)14-11(13-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORZWQNHAIEWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210370-42-5 | |
| Record name | 2-(4-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The classical approach to dihydropyrimidinones involves a one-pot three-component condensation of:
- An aldehyde (4-aminobenzaldehyde or protected derivatives)
- A β-ketoester or β-diketone (e.g., ethyl acetoacetate or isopropyl acetoacetate)
- Urea or thiourea
This reaction is catalyzed by acids or Lewis acids under reflux or solvent-free conditions.
Specific Procedure
- Mix 4-aminobenzaldehyde (or a protected form) with ethyl or isopropyl acetoacetate and urea in ethanol.
- Add a catalytic amount of glacial acetic acid or silica chloride.
- Stir at room temperature for 1 hour, then reflux for 3–8 hours depending on catalyst and conditions.
- Upon completion, pour the reaction mixture onto crushed ice, neutralize with sodium bicarbonate, and isolate the precipitate.
- Purify by recrystallization from ethanol or other suitable solvents.
Advantages and Notes
- Mild conditions and solvent-free options improve environmental friendliness.
- Silica chloride catalysis under solvent-free conditions yields high purity products efficiently.
- The amino group on the phenyl ring can be sensitive; sometimes protection/deprotection steps are used to avoid side reactions.
Reduction of Nitro Precursors
An alternative approach involves synthesizing a 4-nitrophenyl substituted dihydropyrimidinone followed by catalytic hydrogenation to convert the nitro group to an amino group.
Preparation of Nitro Precursor
- Synthesize 2-(4-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-4-one via Biginelli reaction using 4-nitrobenzaldehyde.
- Isolate and purify the nitro-substituted product.
Catalytic Hydrogenation
- Suspend the nitro compound in an aliphatic alcohol such as ethanol.
- Add a hydrogenation catalyst, commonly palladium on activated carbon (5% Pd/C).
- Apply hydrogen gas at moderate pressure (e.g., 5 bar) and elevated temperature (~80°C) for about 1 hour.
- Filter off the catalyst, concentrate the solution, and dry the product to obtain the 4-aminophenyl derivative.
Reaction Conditions and Yields
| Parameter | Conditions | Notes |
|---|---|---|
| Solvent | Ethanol (aliphatic alcohol) | Facilitates hydrogenation |
| Catalyst | Pd on activated carbon (5%) | Efficient reduction |
| Hydrogen pressure | ~5 bar | Moderate pressure |
| Temperature | 80°C | Promotes reaction rate |
| Reaction time | 1 hour | Complete reduction |
| Product isolation | Filtration, concentration, drying | High purity product |
Detailed Example from Patent Literature (Adapted)
Stepwise Synthesis of 4-(4-Aminophenyl)-3-morpholinone (Analogue Compound)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-anilinoethanol + chloroacetyl chloride + NaOH (pH 12-12.5, 38-43°C) | Formation of 4-phenyl-3-morpholinone intermediate |
| 2 | Nitration of intermediate to 4-(4-nitrophenyl)-3-morpholinone | Nitro compound precursor |
| 3 | Hydrogenation of nitro compound in ethanol with Pd/C catalyst (5 bar H2, 80°C, 1 h) | Reduction to 4-(4-aminophenyl)-3-morpholinone, isolated by crystallization |
Yield: ~70% for hydrogenation step; melting point ~152°C indicating purity.
This method illustrates the utility of nitro reduction for introducing the amino substituent on the aromatic ring.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Biginelli condensation | 4-aminobenzaldehyde, β-ketoester, urea, acid catalyst | Reflux in ethanol or solvent-free at ~80°C | One-pot, straightforward, mild | Amino group may require protection |
| Nitro precursor reduction | 4-nitrobenzaldehyde, β-ketoester, urea; Pd/C hydrogenation | Multistep; hydrogenation at 80°C, 5 bar H2 | High purity, better control of amino group | Requires hydrogenation step, catalyst handling |
| Silica chloride catalyzed Biginelli | 4-aminobenzaldehyde, β-ketoester, urea, silica chloride | Solvent-free, 80°C, 3 hours | Environmentally friendly, high yield | Catalyst handling, scale-up considerations |
Research Findings and Optimization Notes
- The choice of catalyst and solvent critically affects yield and purity.
- Glacial acetic acid and silica chloride are effective catalysts for Biginelli reactions with amino-substituted aldehydes.
- Protection of the amino group (e.g., as acetamide) prior to condensation can improve yields by preventing side reactions.
- Hydrogenation conditions require optimization to avoid over-reduction or catalyst poisoning.
- Recrystallization from ethanol or acetone/water mixtures is effective for purification.
- Reaction pH control during intermediate formation steps is crucial for selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The compound can be synthesized through the condensation of 4-aminobenzaldehyde with ethyl acetoacetate in the presence of urea under reflux conditions in ethanol. This process typically involves cyclization to yield the desired product. The compound exhibits various chemical reactivity patterns, including:
- Oxidation : Formation of corresponding quinones.
- Reduction : Conversion to dihydro derivatives.
- Substitution : Electrophilic and nucleophilic substitutions introducing different functional groups onto the aromatic ring.
Chemistry
In synthetic chemistry, 2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one serves as a building block for more complex heterocyclic compounds. Its unique structural features allow for diverse modifications that can lead to novel compounds with tailored properties.
Biological Applications
The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Notably, it has shown promise in the following areas:
- Antitumor Activity : Studies indicate that similar compounds exhibit potent antitumor properties both in vitro and in vivo. The mechanism involves interference with cellular pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Properties : Research has highlighted its effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation through modulation of inflammatory pathways.
Medical Applications
The pharmacological profile of this compound indicates potential therapeutic applications:
| Application | Description |
|---|---|
| Antitumor | Inhibits cancer cell growth through apoptosis induction. |
| Antimicrobial | Effective against gram-positive and gram-negative bacteria. |
| Anti-inflammatory | Reduces markers of inflammation in vitro. |
Case Studies
-
Antitumor Activity Study :
- A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The study concluded that the compound induces apoptosis via the mitochondrial pathway.
-
Antimicrobial Efficacy :
- In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating its potential as a lead compound for antibiotic development.
-
Anti-inflammatory Mechanism :
- A recent investigation into its anti-inflammatory properties revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Analogs
The dihydropyrimidinone scaffold is highly versatile. Modifications to the substituents at positions 2 and 6 significantly alter physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Variations
Positional Isomerism: Shifting the amino group from the para (4-aminophenyl) to meta (3-aminophenyl) position (as in ) reduces symmetry and may affect binding affinity in target proteins. The 6-(4-aminophenyl)-2-methyl isomer demonstrates how positional changes alter the molecule’s dipole moment and solubility.
The 4-chlorobenzyl group in introduces steric bulk and hydrophobicity, which could improve membrane permeability.
Heterocyclic Modifications :
Research Findings on Analogous Compounds
- Biological Activity: Dihydropyrimidinones with substituents like acetyl and methoxyphenyl (e.g., 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione) have shown antimicrobial and anticancer activity in preliminary studies .
- Synthetic Utility: The 4-aminophenyl group in the target compound is a common motif in sulfonamide derivatives, which are pivotal in synthesizing benzothiazole-based therapeutics .
Biological Activity
2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This compound features a pyrimidine ring fused with an aminophenyl group, which contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that similar compounds can affect cytochrome P450 enzymes and influence several biochemical pathways involved in the metabolism of aromatic compounds.
Target of Action:
- Cytochrome P450 enzymes
- Various cellular signaling pathways
Mode of Action:
- Interference with cellular processes leading to apoptosis in cancer cells
- Modulation of enzyme activity, potentially leading to altered metabolic pathways
Pharmacological Properties
Recent studies have highlighted the pharmacological potential of this compound, particularly its antitumor properties. In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines .
Key Findings:
- Antitumor Activity: Demonstrated potent effects in vitro and in vivo.
- Enzyme Inhibition: Potential as an enzyme inhibitor, especially targeting histone deacetylases (HDACs) which are implicated in cancer progression .
Case Studies and Research Findings
- Antitumor Efficacy:
- Enzyme Interaction Studies:
Biological Activity Summary Table
| Activity | Details |
|---|---|
| Antitumor Activity | Potent cytotoxicity against various cancer cell lines |
| Enzyme Inhibition | Inhibits HDACs, leading to increased acetylation of histones |
| Mechanism | Induces apoptosis and cell cycle arrest |
| Pharmacokinetics | Rapid metabolism observed in animal models |
Q & A
Q. What analytical workflows validate purity in the presence of synthetic byproducts?
- Methodological Answer : Combine HPLC (with UV/ELSD detection) and LC-MS to detect low-abundance byproducts (e.g., regioisomers or oxidation products). Dynamic NMR (e.g., VT-NMR) identifies rotamers or tautomers. Quantitation via qNMR using internal standards (e.g., 1,3,5-trimethoxybenzene) ensures accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
